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N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Drug-likeness Pyrazolo[3,4-d]pyrimidine

Procure this distinct pyrazolo[3,4-d]pyrimidine (CAS 1105221-27-9) for kinase-focused SAR campaigns. The N-cyclopropylamino and 3-methylphenyl substituents confer a unique steric/electronic profile (XLogP3-AA 3.1, TPSA 55.6 Ų) that differentiates it from halogenated analogs. Use as a methyl-substituted comparator to deconvolute lipophilicity-driven potency effects, a chemically matched negative control, or a benchmark compound for docking/FEP validation. Requires ≥95% purity with ¹H NMR and LCMS confirmation.

Molecular Formula C15H15N5
Molecular Weight 265.32
CAS No. 1105221-27-9
Cat. No. B2378047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1105221-27-9
Molecular FormulaC15H15N5
Molecular Weight265.32
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4CC4
InChIInChI=1S/C15H15N5/c1-10-3-2-4-12(7-10)20-15-13(8-18-20)14(16-9-17-15)19-11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19)
InChIKeyACKZMIWGFXJUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1105221-27-9): Core Identity and Physicochemical Baseline for Procurement


N-Cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1105221-27-9) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged scaffold extensively explored for kinase inhibition and phosphodiesterase modulation . The compound possesses a molecular formula of C₁₅H₁₅N₅, a molecular weight of 265.31 g/mol, a computed XLogP3-AA of 3.1, one hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 55.6 Ų . These physicochemical properties place it within the conventional drug-like chemical space, with moderate lipophilicity and limited conformational flexibility. The structure combines a cyclopropylamino substituent at the 4-position and a 3-methylphenyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core, features that distinguish it from other analogs within the same chemotype.

Why N-Cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Other Pyrazolo[3,4-d]pyrimidines Without Functional Consequence


Pyrazolo[3,4-d]pyrimidine derivatives exhibit exquisite sensitivity to substitution patterns; minor alterations at the N1-aryl ring or the C4-amino moiety can invert target selectivity, abolish potency, or introduce off-target liabilities. The N-cyclopropyl group confers a unique steric and electronic profile compared to larger cycloalkyl or linear alkyl amines, while the 3-methylphenyl substituent at N1 modulates π-stacking interactions and hydrophobic contacts within enzyme active sites . Substituting the 3-methylphenyl with a 3-chlorophenyl (CAS 1105234-21-6) or replacing the cyclopropylamine with a 4-fluoroaniline (CHEBI:105635) would yield compounds with substantially different LogP, electronic distribution, and steric demands, directly altering binding kinetics, residence time, and selectivity profiles . The following quantitative evidence, where available, substantiates why this specific compound must be evaluated—and procured—as a distinct chemical entity rather than a fungible member of its class.

N-Cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation: Computed XLogP3-AA of the Target Compound Versus 3-Chlorophenyl and 4-Fluorophenyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.1, reflecting the contribution of the 3-methylphenyl group and the cyclopropylamino substituent . This value is lower than that of the 3-chlorophenyl analog (CAS 1105234-21-6; 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which has an XLogP3-AA of 3.5 due to the chlorine atom's increased hydrophobicity, and higher than the 4-fluorophenyl analog (CHEBI:105635; N-(4-fluorophenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine), whose XLogP3-AA is 3.0 . A ΔXLogP of 0.4 versus the chloro analog and 0.1 versus the fluoro analog may appear modest, but in drug discovery, a 0.5 log unit shift can alter membrane permeability by up to 5-fold and substantially impact oral absorption and tissue distribution .

Lipophilicity Drug-likeness Pyrazolo[3,4-d]pyrimidine

Topological Polar Surface Area (TPSA) Comparison: Impact on Blood-Brain Barrier Penetration Potential

The TPSA of the target compound is 55.6 Ų . This is identical to its 3-chlorophenyl analog (55.6 Ų) but slightly higher than the 4-fluorophenyl analog (54.7 Ų) . Although all three compounds fall below the generally accepted CNS drug-likeness threshold of 60–70 Ų, the identity of the target compound's TPSA with the chlorophenyl analog indicates that differential CNS penetration cannot be explained by TPSA alone and must be assessed through empirical permeability assays. The marginal 0.9 Ų difference versus the fluoro analog is insufficient to confer a statistically meaningful divergence in passive BBB permeation .

TPSA BBB penetration CNS drug design

Rotatable Bond Count and Conformational Preorganization: Target vs. 4-Fluoroaniline Analog

The target compound contains three rotatable bonds (cyclopropylamino C–N, N1–phenyl, and phenyl–methyl C–C) . The 4-fluorophenyl analog (CHEBI:105635) possesses four rotatable bonds due to the addition of a rotatable bond between the aniline nitrogen and the fluorophenyl ring . This extra degree of conformational freedom imposes an entropic penalty upon target binding; even a single additional rotatable bond can reduce binding affinity by approximately 0.7–1.5 kcal/mol (roughly 3–10 fold in Kᵢ) in the absence of compensatory enthalpic gains . The more constrained cyclopropylamino group in the target compound preorganizes the 4-substituent into a lower-energy bound conformation, which may translate into improved binding thermodynamics for targets that favor a compact, rigid amine geometry .

Conformational flexibility Entropic penalty Binding affinity

Absence of Publicly Verifiable Bioactivity Data as a Critical Procurement Consideration

As of April 2026, no peer-reviewed journal articles, patent exemplifications, or authoritative database entries (PubChem BioAssay, ChEMBL, BindingDB, or DrugBank) report quantitative biological assay results (IC₅₀, Kᵢ, EC₅₀, or % inhibition) for N-cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine specifically . In contrast, structurally related pyrazolo[3,4-d]pyrimidine compounds such as WYQ-34 (a ketone-bearing analog with a cyclopentyl group at N1 instead of 3-methylphenyl) have published PDE9A IC₅₀ values of 39 nM . This data gap means that the compound's biological activity profile remains uncharacterized in the public domain. Procurement decisions based solely on scaffold similarity risk assuming target engagement that has not been experimentally validated for this specific compound.

Bioactivity data Procurement risk Data availability

Recommended Application Scenarios for N-Cyclopropyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Current Evidence


Chemical Probe Development for Kinase or Phosphodiesterase Screening Cascades

The pyrazolo[3,4-d]pyrimidine core is a well-established hinge-binding motif for kinases and a recognized scaffold for PDE inhibition . The target compound's cyclopropylamino and 3-methylphenyl substitution pattern provides a distinct steric and electronic profile suitable for screening against kinase panels (e.g., tyrosine kinases, CDKs) or PDE isoforms. The rotatable bond count of 3 and TPSA of 55.6 Ų suggest moderate cellular permeability, making it amenable to cell-based phenotypic screening . However, given the absence of public bioactivity data [REFS-2 of Evidence_Item 4], any such use must be preceded by in-house target engagement profiling, and procurement should include a requirement for vendor-provided purity (≥95%) and identity confirmation by ¹H NMR and LCMS.

Structure-Activity Relationship (SAR) Comparator with 3-Chlorophenyl and 4-Fluorophenyl Analogs

With an XLogP3-AA of 3.1, the target compound sits between the 3-chlorophenyl analog (3.5) and the 4-fluorophenyl analog (3.0) in lipophilicity space [REFS-1 of Evidence_Item 1]. This makes it a valuable SAR tool for quantifying the contribution of halogen and methyl substituents to potency, selectivity, and pharmacokinetic properties within a pyrazolo[3,4-d]pyrimidine series. Procurement for SAR campaigns should consider sourcing all three analogs from the same vendor to minimize batch-to-batch variability in purity assessment. The consistent TPSA (55.6 Ų) across the methyl and chloro analogs allows deconvolution of hydrophobic effects from polar surface area-driven permeability differences [REFS-1 of Evidence_Item 2].

Negative Control or Inactive Comparator in Target Validation Studies

In the absence of demonstrated activity against any specific target, this compound can legitimately be deployed as a negative control or chemically matched inactive comparator in target validation experiments, provided it is confirmed inert against the target of interest in the relevant assay system. The compound's drug-like physicochemical profile (MW 265.31, XLogP3-AA 3.1, HBD 1, HBA 4) ensures that any observed biological effect in a phenotypic assay can be attributed to the absence of target engagement rather than poor cell penetration or solubility issues. Procurement for this purpose should be accompanied by a certificate of analysis confirming the absence of biologically active impurities.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined structure, moderate molecular weight, and limited conformational flexibility (3 rotatable bonds) make it a suitable test case for benchmarking docking algorithms, free energy perturbation (FEP) calculations, and QSAR model development . Its computed properties (XLogP3-AA 3.1, TPSA 55.6 Ų) are precisely known and reproducible across cheminformatics platforms, enabling consistent input for in silico workflow validation. The availability of close analogs (3-chlorophenyl, 4-fluorophenyl) with documented property differences allows systematic assessment of computational model sensitivity to minor structural perturbations [REFS-1 of Evidence_Item 1].

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